

# Unraveling the Chemical Landscape of BMS-986142: A Technical Guide

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## Compound of Interest

**Compound Name:** (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical and pharmacological properties of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is curated to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

## Core Chemical Properties

BMS-986142 is a complex synthetic molecule with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value
IUPAC Name	6-fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide[1][2]
Molecular Formula	C <sub>32</sub> H <sub>30</sub> F <sub>2</sub> N <sub>4</sub> O <sub>4</sub> [3][4][5]
Molecular Weight	572.60 g/mol [3][4][5]
CAS Number	1643368-58-4[3][4]
Appearance	White to off-white solid
Purity	>98%[4]
Solubility	Soluble in DMSO to >50 mM[4]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years[3]
Storage (in Solvent)	-80°C for 2 years; -20°C for 1 year

## Mechanism of Action and Biological Activity

BMS-986142 functions as a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][6] This pathway plays a central role in B-cell proliferation, differentiation, and survival. By inhibiting BTK, BMS-986142 effectively modulates B-cell activity, making it a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis.[1][2]

The inhibitory activity of BMS-986142 has been quantified in various assays, demonstrating its high potency and selectivity.

Assay	IC <sub>50</sub> Value
BTK (enzymatic assay)	0.5 nM[3][6]
TEC	10 nM[6]
ITK	15 nM[6]
BLK	23 nM[6]
TXK	28 nM[6]
BMX	32 nM[6]
LCK	71 nM[6]
SRC	1100 nM[6]
BCR-stimulated calcium flux in Ramos B cells	9 nM

## Key Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of BMS-986142.

### BTK Inhibition Assay (Enzymatic)

This assay quantifies the direct inhibitory effect of BMS-986142 on the enzymatic activity of BTK.

Methodology:

- **Reaction Setup:** A reaction mixture is prepared containing recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 0.015% Brij-35, 4 mM DTT).
- **Compound Addition:** BMS-986142 is added to the reaction mixture at various concentrations.
- **Incubation:** The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.

- **Termination:** The reaction is stopped by the addition of a solution containing EDTA.
- **Analysis:** The amount of phosphorylated and unphosphorylated peptide is quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.
- **IC<sub>50</sub> Determination:** The concentration of BMS-986142 that causes 50% inhibition of BTK activity (IC<sub>50</sub>) is calculated from the dose-response curve.

## BCR-Stimulated Calcium Flux in Ramos B Cells

This cell-based assay assesses the functional consequence of BTK inhibition on a key downstream signaling event in B-cells.

Methodology:

- **Cell Preparation:** Ramos B-cells, a human B-lymphoma cell line, are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Incubation:** The dye-loaded cells are incubated with varying concentrations of BMS-986142.
- **BCR Stimulation:** The B-cell receptor is stimulated using an anti-IgM antibody, which mimics antigen binding and initiates the signaling cascade.
- **Calcium Measurement:** The intracellular calcium concentration is measured over time using a fluorescence plate reader or flow cytometer.
- **Data Analysis:** The inhibition of the calcium flux by BMS-986142 is quantified, and the IC<sub>50</sub> value is determined.

## RANK-L-Induced Osteoclastogenesis Assay

This assay evaluates the effect of BMS-986142 on the differentiation of osteoclasts, which are bone-resorbing cells implicated in the pathology of rheumatoid arthritis.

Methodology:

- **Cell Isolation:** Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice.
- **Cell Culture and Differentiation:** BMMs are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage survival and proliferation. To induce osteoclast differentiation, Receptor Activator of Nuclear Factor- $\kappa$ B Ligand (RANK-L) is added to the culture medium.
- **Compound Treatment:** BMS-986142 is added to the cell cultures at various concentrations during the differentiation period.
- **Osteoclast Identification:** After several days of culture, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
- **Quantification:** TRAP-positive, multinucleated ( $\geq 3$  nuclei) cells are identified and counted as osteoclasts. The number and size of osteoclasts are quantified using microscopy and image analysis software.[\[3\]](#)[\[4\]](#)[\[7\]](#)

## In Vivo Collagen-Induced Arthritis (CIA) Model

This preclinical animal model is used to assess the efficacy of anti-inflammatory compounds in a setting that mimics human rheumatoid arthritis.

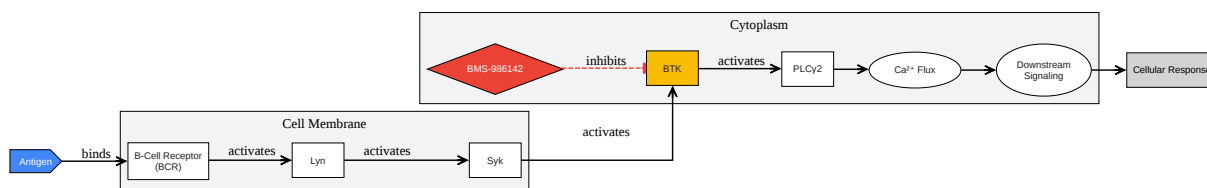
### Methodology:

- **Induction of Arthritis:** Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.
- **Compound Administration:** BMS-986142 is administered to the mice, typically orally, at various doses. Dosing can be initiated before (preventative) or after (therapeutic) the onset of clinical signs of arthritis.
- **Clinical Scoring:** The severity of arthritis in the paws is assessed regularly using a standardized clinical scoring system that evaluates inflammation, swelling, and joint deformity.

- **Histopathological Analysis:** At the end of the study, paws are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.
- **Outcome Measures:** The efficacy of BMS-986142 is determined by its ability to reduce clinical scores, inhibit inflammation, and protect against joint destruction compared to a vehicle-treated control group.

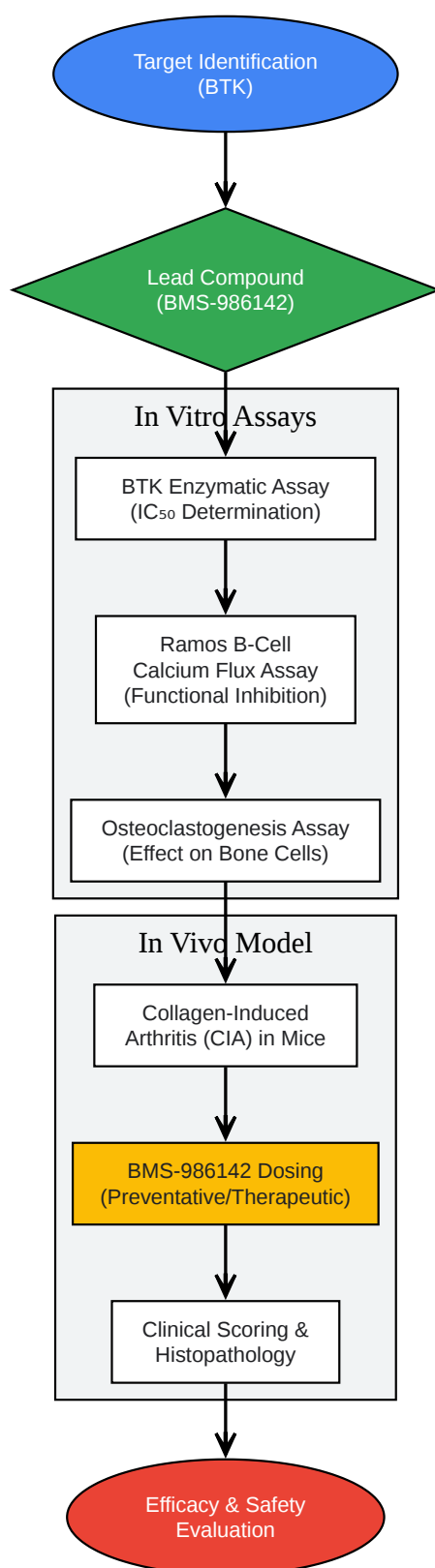
## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.



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Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of BMS-986142.



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Caption: A logical workflow for the preclinical evaluation of BMS-986142.

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